1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)5-14-6-9(15(18)19)10(13-14)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHFVNQRGRKGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Reduction of the nitro group: 1-[(3-chlorophenyl)methyl]-4-amino-1H-pyrazole-3-carboxylic acid.
Reduction of the carboxylic acid group: 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-methanol.
Substitution of the chlorophenyl group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Adamantan-1-yl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Molecular Formula : C₁₄H₁₇N₃O₄
- Molecular Weight : 291.31 g/mol
- Key Differences : Replaces the 3-chlorobenzyl group with a bulky adamantane moiety.
- This substitution may alter pharmacokinetics compared to the target compound .
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₁₂H₁₁ClN₂O₂
- Molecular Weight : 250.68 g/mol
- Key Differences : Lacks the nitro group and positions the carboxylic acid at C4 instead of C3.
- Implications : The absence of the nitro group diminishes electron-withdrawing effects, which could reduce acidity at the pyrazole ring and alter reactivity in synthetic or biological contexts .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₉H₁₃Cl₃N₄O
- Molecular Weight : 423.69 g/mol
- Key Differences : Substitutes the carboxylic acid with a carboxamide and adds multiple chlorine atoms.
- Biological Relevance: Demonstrates potent cannabinoid CB1 receptor antagonism (IC₅₀ = 0.139 nM), suggesting that pyrazole carboxamides may have high affinity for receptor targets. The carboxylic acid in the target compound could act as a bioisostere for the carboxamide, modifying hydrogen-bonding interactions .
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid
- Molecular Formula : C₁₈H₁₂N₂O₅
- Molecular Weight : 337.08 g/mol
- Key Differences: Features a dimethylhydrazono group and dual carboxylic acids.
- Biological Activity : Exhibits antimicrobial activity against Acinetobacter baumannii (MIC = 1.56 µg/mL), highlighting the role of chloro-substituted pyrazoles in antimicrobial applications. The target compound’s nitro group may enhance similar activity .
Structural and Functional Analysis
Substituent Effects
- Nitro Group (C4) : Enhances electron-withdrawing effects, increasing the acidity of the pyrazole ring and stabilizing negative charges. This could improve binding to positively charged biological targets.
Physicochemical Properties
- Molecular Weight : ~281.65 g/mol (estimated for the target compound), within the range of drug-like molecules.
- Hydrogen Bond Acceptors : 4 (nitro, carboxylic acid), comparable to antimicrobial analogs in .
Data Table: Comparative Overview
Biological Activity
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class, characterized by its unique functional groups which suggest potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorophenyl group, a nitro group, and a carboxylic acid group. These structural elements are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid have shown effectiveness against various bacterial strains. The presence of the nitro group is often associated with enhanced antimicrobial activity due to its ability to interfere with bacterial DNA synthesis.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines. The mechanism involves the modulation of the NF-kB signaling pathway, which plays a pivotal role in inflammation. In vitro studies have shown that compounds similar to this pyrazole derivative can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.
Anticancer Properties
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has been investigated for its anticancer potential. In various assays, it has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 12.50 | Apoptosis induction |
| Study B | A549 | 26.00 | Cell cycle arrest |
| Study C | Hep-2 | 17.82 | Inhibition of proliferation |
The detailed mechanism of action for 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid remains to be fully elucidated. However, it is hypothesized that the nitro group undergoes bioreduction to form reactive intermediates that can bind to cellular macromolecules, disrupting normal cellular functions. Additionally, the chlorophenyl moiety may enhance binding affinity to specific proteins involved in cell signaling pathways related to growth and survival.
Comparative Analysis with Related Compounds
Comparative studies have shown that similar pyrazole derivatives possess varying degrees of biological activity depending on their structural modifications. For example:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-methyl-4-nitro-pyrazole | Moderate Anticancer | 31.5 |
| 1-(3-chlorophenyl)-4-nitro-pyrazole | High Anticancer | 0.01 |
This table illustrates how slight changes in structure can significantly impact biological efficacy.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of a pyrazole precursor (e.g., 1H-pyrazole-3-carboxylic acid derivative) with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-chlorophenylmethyl group.
- Step 2 : Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Step 3 : Hydrolysis of ester intermediates (if present) to the carboxylic acid using NaOH/EtOH.
- Key Conditions : Controlled temperature during nitration, inert atmosphere for alkylation, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a=13.192 Å, b=8.817 Å) can confirm spatial arrangement .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., nitro group at δ 8.5–9.0 ppm for aromatic protons). HSQC/HMBC correlations validate connectivity.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 237.04 [M+H]⁺).
Q. How can researchers determine the solubility and stability profile of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Use a shake-flask method with solvents (DMSO, ethanol, water) at 25°C, quantified via UV-Vis spectroscopy or HPLC.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability assessed via buffer solutions (pH 1–13) .
Advanced Questions
Q. What strategies can optimize the synthetic yield and purity of this compound in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction time, temperature, and catalyst loadings (e.g., Pd/C for nitro reduction).
- Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).
- In-line Analytics : FTIR monitoring of nitro group introduction (peak ~1520 cm⁻¹ for NO₂) .
Q. How can computational modeling predict the biological activity of this compound based on its structural features?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities with analogs (e.g., pyrazole-3-carboxamides in ).
- QSAR Studies : Correlate nitro group electronegativity with antimicrobial activity using MLR (multiple linear regression) .
Q. What experimental approaches resolve contradictions between theoretical calculations and empirical data (e.g., NMR vs. XRD results)?
- Methodological Answer :
- Tautomerism Analysis : Compare XRD-derived bond lengths with DFT-optimized structures (B3LYP/6-31G*).
- Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) to detect conformational flexibility.
- Reproducibility : Validate crystallinity via PXRD to rule out polymorphic variations .
Q. What methodologies investigate the reduction reactivity of the nitro group and characterize the resulting derivatives?
- Methodological Answer :
- Catalytic Hydrogenation : H₂/Pd-C in ethanol at 50 psi, monitored by TLC (Rf shift).
- Product Characterization : LC-MS for amine intermediates (m/z 207.02 [M+H]⁺). FTIR loss of NO₂ peak (~1520 cm⁻¹) confirms reduction .
Notes
- Data Sources : Prioritize XRD/NMR data from peer-reviewed studies (e.g., ) over commercial platforms.
- Contradiction Handling : Cross-validate results using orthogonal methods (e.g., XRD + solid-state NMR for crystal packing effects).
- Biological Assays : Design dose-response curves (IC₅₀) for antimicrobial activity using microdilution assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
